Cas no 851987-47-8 (N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide)

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide structure
851987-47-8 structure
商品名:N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
CAS番号:851987-47-8
MF:C16H14FN3OS
メガワット:315.365265369415
CID:6377081
PubChem ID:7105673

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide 化学的及び物理的性質

名前と識別子

    • N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
    • AKOS024590823
    • 851987-47-8
    • F0642-3711
    • N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide
    • Benzoic acid, 4-fluoro-, 2-(5,7-dimethyl-2-benzothiazolyl)hydrazide
    • インチ: 1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)18-16(22-14)20-19-15(21)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
    • InChIKey: RVVPZOZKCRWJOE-UHFFFAOYSA-N
    • ほほえんだ: S1C(NNC(C2C=CC(=CC=2)F)=O)=NC2=CC(C)=CC(C)=C12

計算された属性

  • せいみつぶんしりょう: 315.08416141g/mol
  • どういたいしつりょう: 315.08416141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.367±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.10±0.23(Predicted)

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0642-3711-15mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0642-3711-4mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0642-3711-20mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0642-3711-75mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0642-3711-5μmol
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0642-3711-2mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0642-3711-100mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0642-3711-50mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0642-3711-1mg
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0642-3711-20μmol
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
851987-47-8 90%+
20μl
$79.0 2023-05-17

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide 関連文献

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazideに関する追加情報

Comprehensive Overview of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide (CAS No. 851987-47-8)

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide (CAS No. 851987-47-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the class of benzothiazole derivatives, which are widely studied for their potential applications in drug discovery and development. The presence of a fluorobenzohydrazide moiety enhances its reactivity and binding affinity, making it a promising candidate for various therapeutic targets.

In recent years, the demand for benzothiazole-based compounds has surged, driven by their versatility in medicinal chemistry. Researchers are particularly interested in N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide due to its potential role in modulating enzyme activity and interacting with biological targets. The compound's CAS No. 851987-47-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies. Its molecular structure, featuring a dimethylbenzothiazole core, offers a stable framework for further chemical modifications.

The synthesis of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves multi-step organic reactions, often starting from commercially available 5,7-dimethyl-1,3-benzothiazol-2-amine. The introduction of the 4-fluorobenzoyl group is a critical step, requiring precise control of reaction conditions to ensure high yield and purity. This compound's hydrazide linkage is a key functional group that contributes to its biological activity, making it a subject of interest in structure-activity relationship (SAR) studies.

One of the trending topics in pharmaceutical research is the exploration of fluorinated compounds due to their enhanced metabolic stability and bioavailability. N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide aligns with this trend, as the fluorine atom in its structure can significantly influence its pharmacokinetic properties. Researchers are investigating its potential as a lead compound for developing new therapeutics, particularly in areas such as anti-inflammatory and antimicrobial applications.

The compound's CAS No. 851987-47-8 is often associated with queries related to its solubility, stability, and spectroscopic data. Analytical techniques such as NMR, HPLC, and mass spectrometry are commonly employed to characterize this molecule. Its UV-Vis absorption profile is also of interest, as it provides insights into its electronic properties and potential interactions with biological systems.

In the context of drug discovery, N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is being evaluated for its ability to inhibit specific enzymes or receptors. For instance, its benzothiazole scaffold is known to interact with kinase enzymes, which are critical targets in cancer therapy. This has led to increased searches for benzothiazole kinase inhibitors and related compounds, highlighting the compound's relevance in contemporary research.

Another area of interest is the compound's potential role in neuroprotective applications. The benzothiazole core is structurally similar to certain neuroactive molecules, prompting studies into its effects on neuronal cells. Researchers are also exploring its antioxidant properties, which could be beneficial in addressing oxidative stress-related disorders.

From a synthetic chemistry perspective, N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide serves as a valuable intermediate for constructing more complex molecules. Its reactive hydrazide group allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with the growing trend of fragment-based drug design, where small molecules like this are used to build larger, more potent drugs.

Environmental and green chemistry considerations are also influencing the study of this compound. Researchers are investigating eco-friendly synthesis routes to minimize waste and reduce the use of hazardous reagents. The compound's biodegradability and eco-toxicity profile are topics of interest, reflecting the broader shift toward sustainable scientific practices.

In summary, N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide (CAS No. 851987-47-8) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structure, combined with the growing interest in fluorinated and benzothiazole-based molecules, positions it as a key player in modern drug discovery. As research continues to uncover its diverse applications, this compound is likely to remain a focal point in scientific inquiries and industrial developments.

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